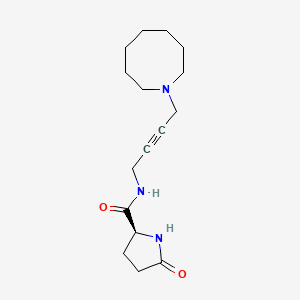![molecular formula C10H13N3O B12733456 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine CAS No. 1795786-06-9](/img/structure/B12733456.png)
3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their potent carcinogenic properties. It is formed as a result of the nitrosation of nicotine, a process that occurs during the curing and processing of tobacco. The compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a minor tobacco alkaloid and is considered a significant biomarker for exposure to tobacco smoke .
準備方法
Synthetic Routes and Reaction Conditions
1-Nitrosoanabasine can be synthesized through the nitrosation of anabasine, a naturally occurring alkaloid found in tobacco. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of 1-nitrosoanabasine is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the extraction of anabasine from tobacco followed by its nitrosation under controlled conditions .
化学反応の分析
Types of Reactions
1-Nitrosoanabasine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of 1-nitrosoanabasine can lead to the formation of anabasine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various nitroso derivatives.
Reduction: The major product of reduction is anabasine.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
1-Nitrosoanabasine is primarily used in scientific research to study its carcinogenic properties and its role as a biomarker for tobacco exposure. It is used in:
Chemistry: As a reference standard in chromatography for the quantification of nitrosamines in tobacco products.
Biology: To study the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: In toxicological studies to understand the health impacts of tobacco-specific nitrosamines.
作用機序
1-Nitrosoanabasine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This interaction results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis . The molecular targets include various DNA bases, and the pathways involved are primarily those related to DNA repair and apoptosis .
類似化合物との比較
1-Nitrosoanabasine is similar to other tobacco-specific nitrosamines such as:
- N-Nitrosoanatabine
- N-Nitrosonornicotine
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Comparison
- N-Nitrosoanatabine : Similar in structure but differs in the position of the nitroso group.
- N-Nitrosonornicotine : Shares a similar nitrosation process but has a different parent alkaloid.
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) : More potent carcinogen compared to 1-nitrosoanabasine .
1-Nitrosoanabasine is unique due to its specific formation from anabasine and its distinct biological effects .
特性
CAS番号 |
1795786-06-9 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
3-[(2R)-1-nitrosopiperidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1 |
InChIキー |
BXYPVKMROLGXJI-SNVBAGLBSA-N |
異性体SMILES |
C1CCN([C@H](C1)C2=CN=CC=C2)N=O |
正規SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


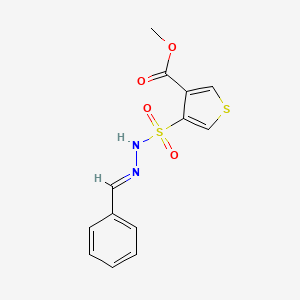
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
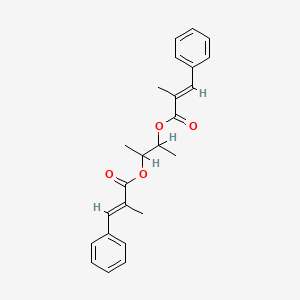
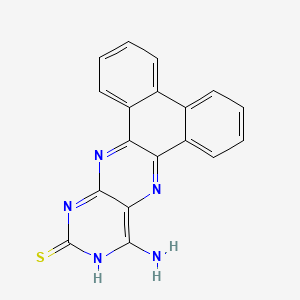
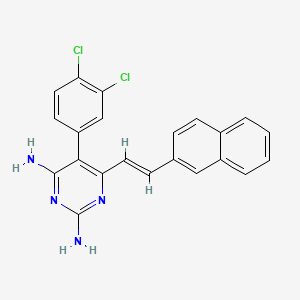
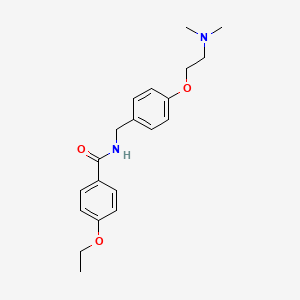
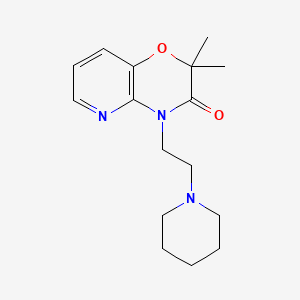
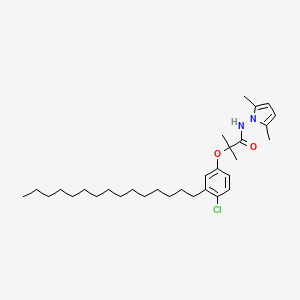
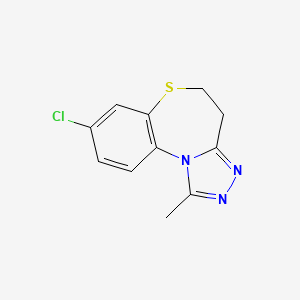
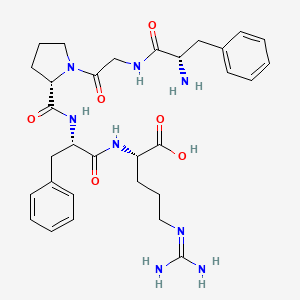
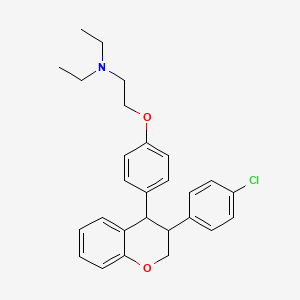
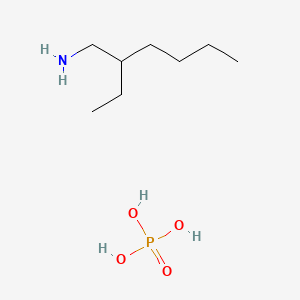
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
